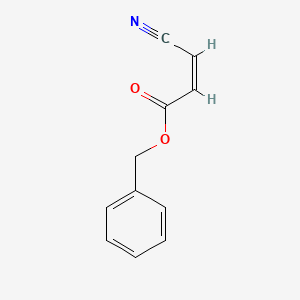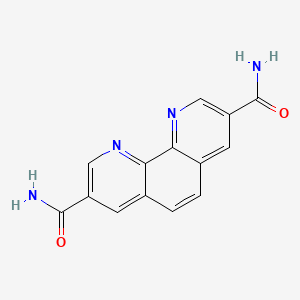
6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a phenylsulfonyl group, and a piperazinyl moiety attached to an indazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Phenylsulfonyl Group: This step involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the Piperazinyl Moiety: The piperazinyl group can be introduced through nucleophilic substitution reactions using piperazine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Piperazine in acetonitrile (MeCN) with heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-3-(3-fluorophenyl)sulfonyl-4-(4-methylsulfonyl)piperazin-1-ylquinoline
- 6-Fluoro-3-methyl-2-(piperazin-1-yl)quinoline hydrochloride
Uniqueness
6-Fluoro-3-(phenylsulfonyl)-7-(piperazin-1-yl)-1H-indazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H17FN4O2S |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-6-fluoro-7-piperazin-1-yl-2H-indazole |
InChI |
InChI=1S/C17H17FN4O2S/c18-14-7-6-13-15(16(14)22-10-8-19-9-11-22)20-21-17(13)25(23,24)12-4-2-1-3-5-12/h1-7,19H,8-11H2,(H,20,21) |
InChI-Schlüssel |
RAYAHGQBDRNGIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=CC3=C(NN=C32)S(=O)(=O)C4=CC=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)






![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)


